RTA 744

Catalog No.
S548601
CAS No.
293736-67-1
M.F
C34H36ClNO11
M. Wt
670.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RTA 744

CAS Number

293736-67-1

Product Name

RTA 744

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C34H36ClNO11

Molecular Weight

670.1 g/mol

InChI

InChI=1S/C34H35NO11.ClH/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40;/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3;1H/t16-,20-,22-,24-,33+,34-;/m0./s1

InChI Key

GPMIHHFZKBVWAZ-LMMKTYIZSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

RTA-744; RTA 744; RTA774; WP 769; WP769; WP-769; Berubicin HCl.

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl

Description

The exact mass of the compound Berubicin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RTA 744, also known as Berubicin Hydrochloride, is a novel anthracycline derivative designed for the treatment of brain tumors, particularly glioblastoma multiforme. This compound has a molecular formula of C34H36ClNO11C_{34}H_{36}ClNO_{11} and a molecular weight of 670.1 g/mol. RTA 744 is characterized by its ability to penetrate the blood-brain barrier, which is crucial for effective treatment of central nervous system malignancies. As a topoisomerase II inhibitor, it interferes with DNA replication and repair processes in cancer cells, leading to cell death .

That are essential for its pharmacological activity:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound, often facilitated by oxidizing agents.
  • Reduction: This reaction entails the addition of hydrogen or the removal of oxygen, typically using reducing agents.
  • Substitution: In this reaction, one atom or group of atoms in RTA 744 is replaced by another, which can alter its biological activity and efficacy.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific products formed depend on the conditions and reagents employed during these reactions.

RTA 744 exhibits significant biological activity against various cancer cell lines, particularly those associated with brain tumors. Its mechanism of action primarily involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. Studies have shown that RTA 744 can effectively induce apoptosis in cancer cells by disrupting their DNA processes. Additionally, it has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for treating malignant brain tumors .

The synthesis of RTA 744 involves modifying the structure of doxorubicin to enhance its permeability across the blood-brain barrier. This process includes several steps:

  • Starting Material: Doxorubicin serves as the primary starting material.
  • Structural Modifications: Chemical modifications are made to improve solubility and bioavailability.
  • Formation of Hydrochloride Salt: The final product is often converted into its hydrochloride salt form to enhance stability and solubility.

These modifications are crucial for increasing the therapeutic potential of RTA 744 while minimizing side effects associated with traditional anthracyclines.

RTA 744 is primarily investigated for its applications in oncology, specifically for treating adult brain tumors such as glioblastoma multiforme. Its ability to penetrate the blood-brain barrier allows it to target tumors effectively while reducing systemic toxicity compared to conventional chemotherapy agents. Clinical trials are ongoing to evaluate its efficacy and safety profiles in patients with recurrent or refractory brain tumors .

Several compounds share structural similarities or mechanisms of action with RTA 744. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
DoxorubicinTopoisomerase II inhibitorWidely used but has higher systemic toxicity
EpirubicinTopoisomerase II inhibitorLess cardiotoxicity compared to doxorubicin
MitoxantroneTopoisomerase II inhibitorDifferent chemical structure; used in prostate cancer
IdarubicinTopoisomerase II inhibitorMore potent than doxorubicin but similar side effects

RTA 744 stands out due to its enhanced ability to penetrate the blood-brain barrier while maintaining potent anti-cancer activity with potentially reduced side effects compared to traditional anthracyclines like doxorubicin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

669.1976887 g/mol

Monoisotopic Mass

669.1976887 g/mol

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7BA3X03948

Drug Indication

Investigated for use/treatment in brain cancer.

Pharmacology

Berubicin Hydrochloride is the hydrochloride salt of the anthracycline derivative berubicin with potential antineoplastic activity. Berubicin intercalates into DNA and interrupts topoisomerase II activity, resulting in the inhibition of DNA replication and repair, and RNA and protein synthesis. Unlike other anthracycline derivatives, this agent crosses the blood-brain barrier (BBB).

Mechanism of Action

RTA 744 is a substance being studied in the treatment of adult brain tumors. RTA 744 crosses the blood-brain barrier and blocks an enzyme needed for cancer growth. RTA 744 is a type of topoisomerase inhibitor. Also called topoisomerase II inhibitor RTA 744.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Wikipedia

Berubicin hydrochloride

Dates

Modify: 2023-07-15
1. Wang, Yaolin; Wang, Yan; Liu, Ming; Bishop, Walter Robert; Seidel-Dugan, Cynthia. Anti-IGF-1 receptor antibody combined with chemotherapeutic agent, antitumor agent, radiotherapy or surgery for treating or preventing colorectal cancer. PCT Int. Appl. (2009), 52pp. CODEN: PIXXD2 WO 2009142810 A2 20091126 CAN 151:569615 AN 2009:1470605
2. Wang, Yaolin; Wang, Yan; Lu, Brian Der-Hua; Liu, Ming; Seidel-Dugan, Cynthia; Yao, Siu-Long. Sequential administration of chemotherapeutic agents and anti-(insulin-like growth factor 1 receptor) for treatment of cancer. PCT Int. Appl. (2009), 104 pp. CODEN: PIXXD2 WO 2009137378 A2 20091112 CAN 151:521177 AN 2009:1395230
3. Zabudkin, Alexander; Matvienko, Victor; Matveev, Alexey; Itkin, Aleksandr. Process of aralkylation of the 4'-hydroxyl group in anthracyclins. PCT Int. Appl. (2009), 14pp.; Chemical Indexing Equivalent to 151:124315 (US). CODEN: PIXXD2 WO 2009088618 A1 20090716 CAN 151:148572 AN 2009:859254
4. Zabudkin, Alexander F.; Matvienko, Victor; Matveev, Alexey; Itkin, Aleksandr M. Process of aralkylation of the 4'-hydroxyl group in anthracyclins. U.S. Pat. Appl. Publ. (2009), 5 pp., Chemical Indexing Equivalent to 151:148572 (WO). CODEN: USXXCO US 2009176974 A1 20090709 CAN 151:124315 AN 2009:829056
5. Wang, Yan; Wang, Yaolin; Levitan, Diane; Seidel-Dugan, Cynthia; Liu, Ming; Ding, Wei. Gene expression biomarkers for detecting IGF1R inhibitor-resistant or -sensitive cancers and uses in anti-IGF1R antibody combination chemotherapy. PCT Int. Appl. (2009), 165pp. CODEN: PIXXD2 WO 2009079587 A2 20090625 CAN 151:116583 AN 2009:769153
6. Ramachandra, Sumant; Bishop, Robert Walter; Masat, Linda; Huang, Chao Bai; Takeuchi, Toshihiko; Kantak, Seema. Human anti-VEGF antibodies and conjugates for treatment of angiogenesis conditions. PCT Int. Appl. (2009), 195pp. CODEN: PIXXD2 WO 2009055343 A2 20090430 CAN 150:492909 AN 2009:519479
7. Wang, Yan; Pachter, Jonathan A.; Hailey, Judith Anne; Brams, Peter; Williams, Denise; Srinivasan, Mohan; Feingersh, Mary Diane. Anti-insulin-like growth factor 1 receptor therapy. PCT Int. Appl. (2009), 129pp. CODEN: PIXXD2 WO 2009005673 A1 20090108 CAN 150:119716 AN 2009:25215
8. Wang, Yan; Zong, Chen; Seidel-Dugan, Cynthia; Wang, Yaolin; Yao, Siu-Long; Lu, Brian Der-Hua; Ladha, Mohamed H. Methods of treating cancer using IGF1R inhibitors. PCT Int. Appl. (2008), 103pp. CODEN: PIXXD2 WO 2008076278 A2 20080626 CAN 149:102715 AN 2008:771165
9. Szeja, Wieslaw. Method of producing anthracycline glycoside derivatives via regioselective alkylation reaction as prodrug antibacterial and antitumor agents. PCT Int. Appl. (2008), 35pp. CODEN: PIXXD2 WO 2008029294 A2 20080313 CAN 148:331949 AN 2008:322136
10. Wang, Yan. Blood levels of insulin-like growth factor-binding protein 2 as a marker for monitoring the effectiveness of inhibitors of insulin-like growth factor I receptors in cancer therapy. PCT Int. Appl. (2008), 133pp. CODEN: PIXXD2 WO 2008005469 A2 20080110 CAN 148:135980 AN 2008:43490

Explore Compound Types